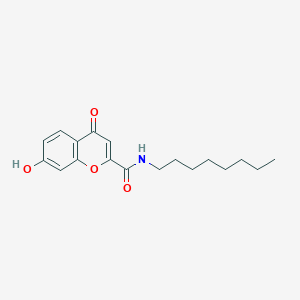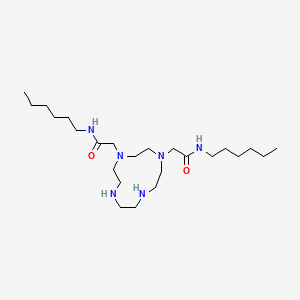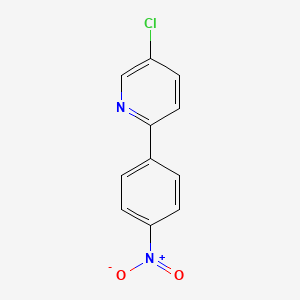
5-Chloro-2-(4-nitrophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(4-nitrophenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a 4-nitrophenyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Chloro-2-(4-nitrophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Reduction: Formation of 5-Chloro-2-(4-aminophenyl)pyridine.
Oxidation: Formation of various oxidized products depending on the specific oxidizing agent used.
科学研究应用
5-Chloro-2-(4-nitrophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-2-(4-nitrophenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
- 2-(2-Chloro-5-nitrophenyl)pyridine
- 4-Nitrophenylpyridine
- 5-Chloro-2-phenylpyridine
Uniqueness
5-Chloro-2-(4-nitrophenyl)pyridine is unique due to the specific positioning of the chlorine and nitro groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
属性
CAS 编号 |
652148-96-4 |
|---|---|
分子式 |
C11H7ClN2O2 |
分子量 |
234.64 g/mol |
IUPAC 名称 |
5-chloro-2-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-3-6-11(13-7-9)8-1-4-10(5-2-8)14(15)16/h1-7H |
InChI 键 |
VMSPOODBQZQQFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B12537380.png)
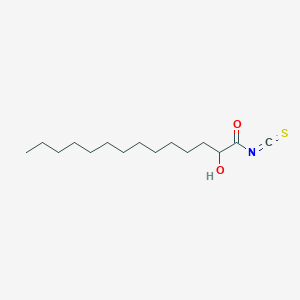
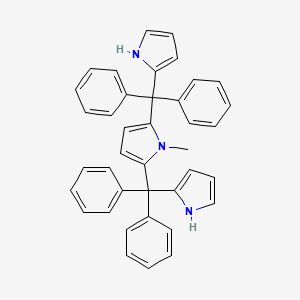
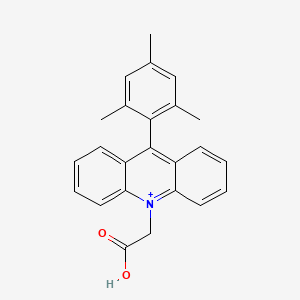

![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
![1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12537427.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
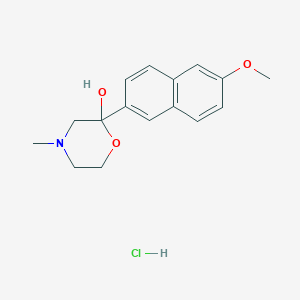
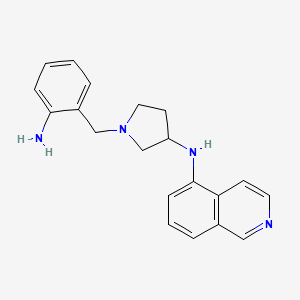
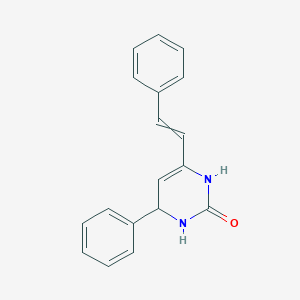
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)
